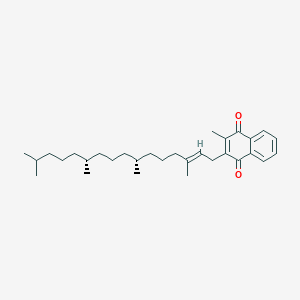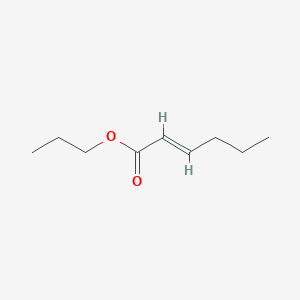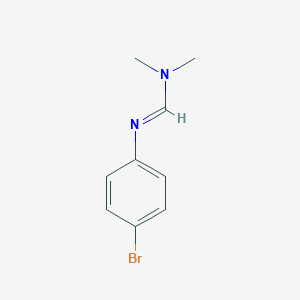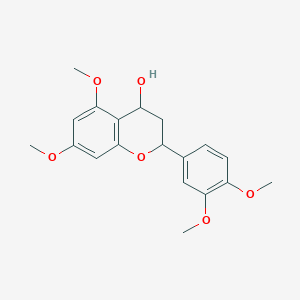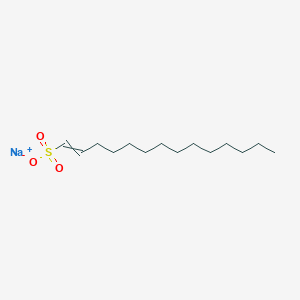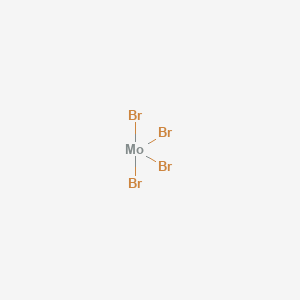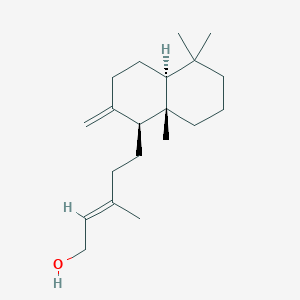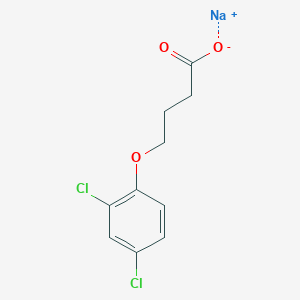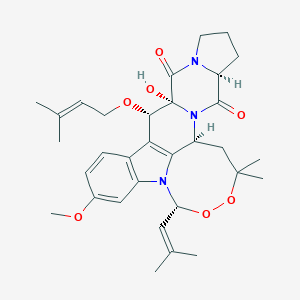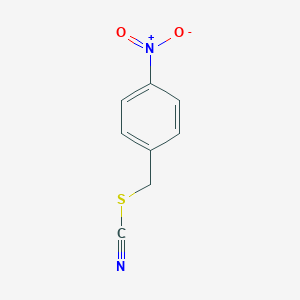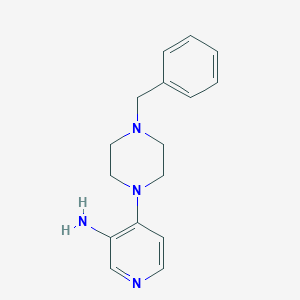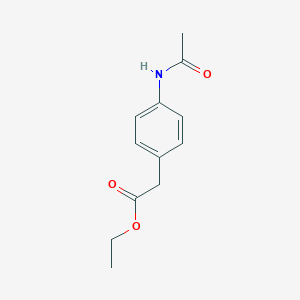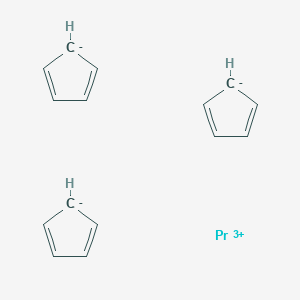
Tris(cyclopentadienyl)praseodymium
描述
Tris(cyclopentadienyl)praseodymium, with the chemical formula Pr(C5H5)3, is an organometallic compound that features praseodymium in a +3 oxidation state coordinated to three cyclopentadienyl ligands. This compound is known for its stability and unique magnetic properties, making it a subject of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: Tris(cyclopentadienyl)praseodymium can be synthesized through the reaction of praseodymium chloride with sodium cyclopentadienide in tetrahydrofuran (THF) under an inert atmosphere. The reaction typically proceeds as follows: [ \text{PrCl}_3 + 3 \text{NaC}_5\text{H}_5 \rightarrow \text{Pr(C}_5\text{H}_5\text{)}_3 + 3 \text{NaCl} ] The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: The use of inert atmospheres and anhydrous conditions is crucial to prevent unwanted side reactions .
化学反应分析
Types of Reactions: Tris(cyclopentadienyl)praseodymium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form praseodymium(IV) complexes.
Reduction: It can be reduced to form praseodymium(II) species under specific conditions.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands, such as isonitriles or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include halogens and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions often involve the use of excess ligand and elevated temperatures.
Major Products:
Oxidation: Praseodymium(IV) cyclopentadienyl complexes.
Reduction: Praseodymium(II) cyclopentadienyl complexes.
Substitution: Various substituted cyclopentadienyl praseodymium complexes.
科学研究应用
Tris(cyclopentadienyl)praseodymium has several applications in scientific research:
Biology: While direct biological applications are limited, its magnetic properties are of interest for developing contrast agents in magnetic resonance imaging (MRI).
Industry: Used in thin film deposition processes, LED manufacturing, and as a catalyst in organic synthesis
作用机制
The mechanism of action of tris(cyclopentadienyl)praseodymium involves its ability to form stable complexes with various ligands. The cyclopentadienyl ligands provide a stable environment for the praseodymium ion, allowing it to participate in various chemical reactions. The compound’s magnetic properties are attributed to the unpaired electrons in the praseodymium ion, which interact with external magnetic fields .
相似化合物的比较
Tris(cyclopentadienyl)lanthanum: Similar structure but with lanthanum instead of praseodymium.
Tris(cyclopentadienyl)neodymium: Features neodymium and exhibits different magnetic properties.
Tris(cyclopentadienyl)erbium: Contains erbium and is used in different industrial applications.
Uniqueness: Tris(cyclopentadienyl)praseodymium is unique due to its specific magnetic properties and stability. Compared to other lanthanide cyclopentadienyl complexes, it offers distinct advantages in terms of thermal stability and reactivity, making it a valuable compound for various scientific and industrial applications .
属性
IUPAC Name |
cyclopenta-1,3-diene;praseodymium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5.Pr/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHYOYODNXUAHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Pr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11077-59-1 | |
| Record name | Tris(η5-2,4-cyclopentadien-1-yl)praseodymium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11077-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(eta5-2,4-cyclopentadien-1-yl)praseodymium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011077591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(η5-2,4-cyclopentadien-1-yl)praseodymium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


